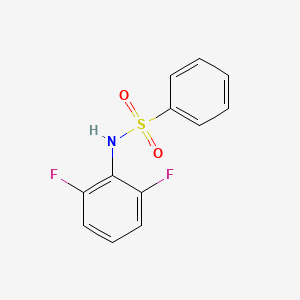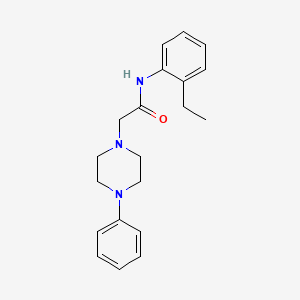![molecular formula C21H18N2O2 B5843866 3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5843866.png)
3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione, also known as MPQ, is a synthetic compound that has been widely used in scientific research. MPQ is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4), which is a crucial regulator of cell cycle progression. The inhibition of CDK4 by MPQ has been shown to have significant effects on cell growth and proliferation, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves the inhibition of CDK4, which is a key regulator of cell cycle progression. CDK4 is activated by binding to cyclin D1, which promotes the phosphorylation of the retinoblastoma protein (RB) and the release of E2F transcription factors, leading to the progression of the cell cycle. 3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione binds to the ATP-binding pocket of CDK4, preventing the binding of cyclin D1 and the subsequent phosphorylation of RB, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione are primarily related to its inhibition of CDK4. The inhibition of CDK4 by 3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. 3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to promote the differentiation of stem cells and the development of neuronal cells, suggesting its potential applications in regenerative medicine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione in lab experiments include its potency and selectivity for CDK4, which allows for precise manipulation of the cell cycle and the study of its effects on cell growth and proliferation. However, the limitations of 3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione include its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of 3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione. One potential direction is the optimization of its chemical structure to improve its potency and selectivity for CDK4. Another direction is the investigation of its effects on other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. 3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione may also have potential applications in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Finally, the development of 3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione analogs with improved pharmacokinetic properties may enhance its efficacy and reduce its toxicity in vivo.
Synthesemethoden
The synthesis of 3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves several steps, including the condensation of 2-naphthoquinone with 1-pyrrolidinecarboxaldehyde, followed by the addition of methyl iodide to form the methylated derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The chemical structure of 3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is shown below:
Wissenschaftliche Forschungsanwendungen
3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been extensively used in scientific research as a tool to study the role of CDK4 in cell cycle regulation and cancer development. The inhibition of CDK4 by 3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including melanoma, breast cancer, and leukemia. 3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been used to investigate the effects of CDK4 inhibition on the differentiation of stem cells and the development of neuronal cells.
Eigenschaften
IUPAC Name |
14-methyl-10-pyrrolidin-1-yl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-22-16-8-9-17(23-10-4-5-11-23)20-19(16)15(12-18(22)24)13-6-2-3-7-14(13)21(20)25/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSVFGXWHUQUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

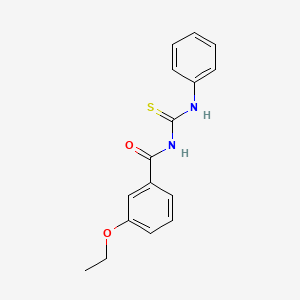
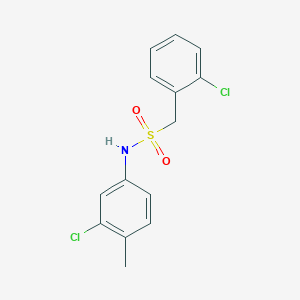

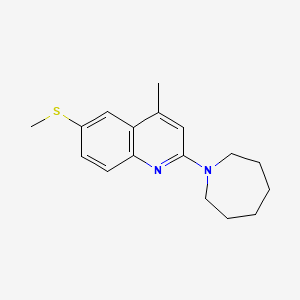

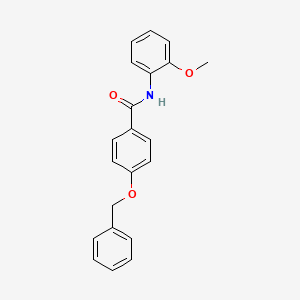
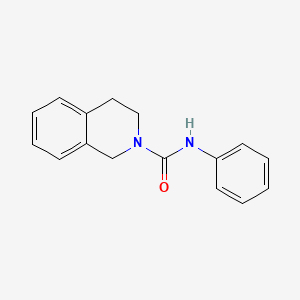
![N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)
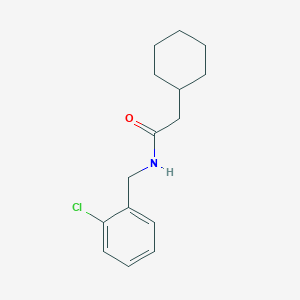
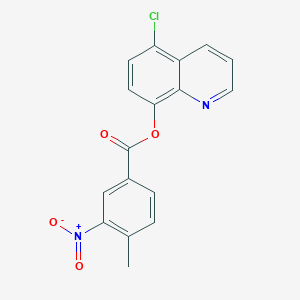
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5843865.png)
